molecular formula C17H20N4O3S B13585468 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide

4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide

Cat. No.: B13585468
M. Wt: 360.4 g/mol
InChI Key: ROAIPIWKUYZYIU-UHFFFAOYSA-N
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Description

4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of ethanol at room temperature in green conditions has been reported to achieve up to 90% yield .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reaction conditions often involve room temperature and the use of ethanol as a solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization reaction produces protected piperazines, which can be further deprotected to yield the final compound .

Comparison with Similar Compounds

4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H20N4O3S/c18-25(23,24)16-8-6-14(7-9-16)19-17(22)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22)(H2,18,23,24)

InChI Key

ROAIPIWKUYZYIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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